molecular formula C7H8N6O B093134 2,4-Diamino-6-methyl-7-hydroxypteridine CAS No. 19152-92-2

2,4-Diamino-6-methyl-7-hydroxypteridine

Cat. No.: B093134
CAS No.: 19152-92-2
M. Wt: 192.18 g/mol
InChI Key: HJIYAWDHZICEAC-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methyl-7-hydroxypteridine: is a heterocyclic compound belonging to the pteridine family It is characterized by its unique structure, which includes two amino groups at positions 2 and 4, a methyl group at position 6, and a hydroxyl group at position 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-methyl-7-hydroxypteridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-methyl-7-hydroxypteridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pteridines, which can have different functional groups attached to the amino or hydroxyl positions.

Scientific Research Applications

2,4-Diamino-6-methyl-7-hydroxypteridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-methyl-7-hydroxypteridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 2,4-Diamino-6-hydroxymethyl-7-hydroxypteridine
  • 2,4-Diamino-7-hydroxy-pteridine
  • 2-amino-6,7-dimethyl-4-hydroxypteridine

Comparison:

Properties

IUPAC Name

2,4-diamino-6-methyl-8H-pteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O/c1-2-6(14)12-5-3(10-2)4(8)11-7(9)13-5/h1H3,(H5,8,9,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIYAWDHZICEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=C(N=C2NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172681
Record name 2,4-Diamino-6-methyl-7-hydroxypteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19152-92-2
Record name 2,4-Diamino-6-methyl-7-hydroxypteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC33414
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-6-methyl-7-hydroxypteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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